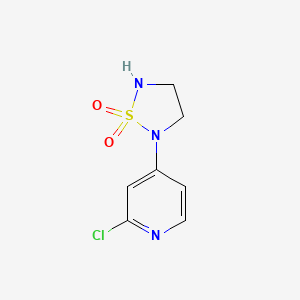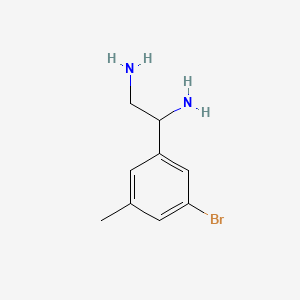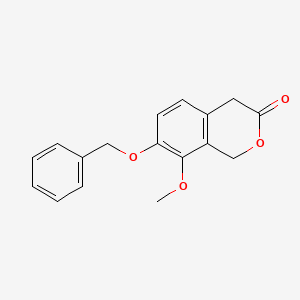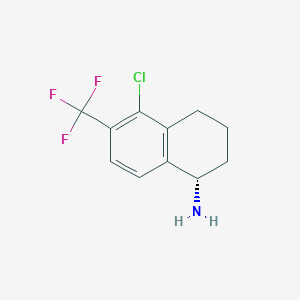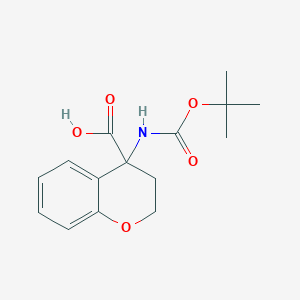
4-((Tert-butoxycarbonyl)amino)chromane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Tert-butoxycarbonyl)amino)chromane-4-carboxylic acid is a compound that belongs to the class of organic compounds known as chromanes. Chromanes are characterized by a benzopyran ring system, which is a fusion of a benzene ring and a pyran ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butoxycarbonyl)amino)chromane-4-carboxylic acid typically involves the protection of the amino group with the Boc group, followed by the formation of the chromane ring system. One common method involves the reaction of a chromane derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Tert-butoxycarbonyl)amino)chromane-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The chromane ring can be oxidized to form chromanone derivatives.
Reduction: Reduction reactions can convert the chromane ring to chromanol derivatives.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Chromanone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((Tert-butoxycarbonyl)amino)chromane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)chromane-4-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic procedures. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, to reveal the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((Tert-butoxycarbonyl)amino)methylcyclohexanecarboxylic acid
- 4-((Tert-butoxycarbonyl)amino)butanoic acid
- 4-((Tert-butoxycarbonyl)amino)phenylboronic acid
Uniqueness
4-((Tert-butoxycarbonyl)amino)chromane-4-carboxylic acid is unique due to its chromane ring system, which imparts specific chemical properties and potential biological activities. The presence of the Boc-protected amino group allows for selective reactions and protection during multi-step synthesis .
Eigenschaften
Molekularformel |
C15H19NO5 |
|---|---|
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c1-14(2,3)21-13(19)16-15(12(17)18)8-9-20-11-7-5-4-6-10(11)15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
MTEMBJRFIXRMBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCOC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15236363.png)
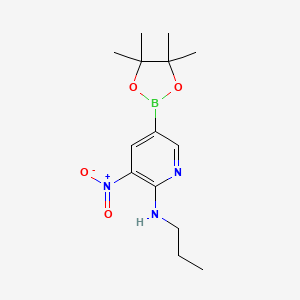


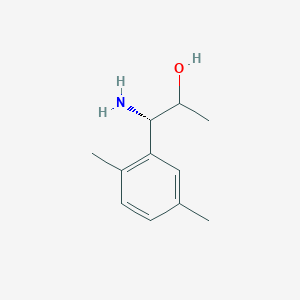

![triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide](/img/structure/B15236406.png)
